1-Bromo-4-chloro-2-ethynylbenzene chemical properties
1-Bromo-4-chloro-2-ethynylbenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-4-chloro-2-ethynylbenzene
Abstract
1-Bromo-4-chloro-2-ethynylbenzene is a trifunctional arene building block possessing a unique combination of reactive sites: a terminal alkyne, a bromine atom, and a chlorine atom. This guide provides a comprehensive analysis of its chemical properties, predicted spectroscopic signatures, and extensive synthetic potential. We will explore the molecule's strategic value in the fields of medicinal chemistry, materials science, and complex organic synthesis, with a focus on the principles of selective functionalization that govern its reactivity. Detailed protocols for key transformations and graphical representations of reaction mechanisms are provided to empower researchers in leveraging this versatile intermediate.
Introduction: A Trifunctional Building Block
In the landscape of modern organic synthesis, the demand for complex, highly functionalized molecular scaffolds is incessant. 1-Bromo-4-chloro-2-ethynylbenzene emerges as a potent intermediate, offering three distinct and orthogonally reactive functional groups. The presence of a terminal alkyne, alongside two different halogen atoms on a benzene ring, provides a platform for sequential, site-selective modifications. This differential reactivity is the cornerstone of its utility, enabling the construction of intricate molecular architectures that would be challenging to access through other means. Its applications span from the development of novel pharmaceutical agents and agrochemicals to the synthesis of advanced organic materials where precise control over the final structure is paramount.
Molecular Structure and Physicochemical Properties
The structural arrangement of the functional groups dictates the molecule's reactivity and physical characteristics. The ethynyl group is positioned ortho to the bromine atom and meta to the chlorine atom, an arrangement that influences the electronic properties of the aromatic ring and the acidity of the acetylenic proton.
Table 1: Physicochemical Properties of 1-Bromo-4-chloro-2-ethynylbenzene
| Property | Value | Source |
| Molecular Formula | C₈H₄BrCl | PubChem CID 104277764[1] |
| Molecular Weight | 215.48 g/mol | PubChem CID 104277764[1] |
| Monoisotopic Mass | 213.91849 Da | PubChem CID 104277764[1] |
| Predicted XlogP | 3.5 | PubChem CID 104277764[1] |
| SMILES | C#CC1=C(C=CC(=C1)Cl)Br | PubChem CID 104277764[1] |
| InChIKey | AHFMLXQDHGQYDZ-UHFFFAOYSA-N | PubChem CID 104277764[1] |
Based on its nonpolar aromatic core and halogen substituents, the compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.
Spectroscopic Characterization (Predicted)
While experimental literature data for this specific compound is unavailable, its spectroscopic features can be reliably predicted based on established principles and data from analogous structures.[1]
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¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region and one in the acetylenic region. The aromatic protons, forming an AMX spin system, would appear as a doublet, a doublet of doublets, and a doublet. The acetylenic proton (C≡C-H) would appear as a sharp singlet around δ 3.0-3.5 ppm. The chemical shifts in the aromatic region would be influenced by the deshielding effects of the halogens. For comparison, the protons in 1-bromo-4-chlorobenzene appear as two doublets.[2]
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¹³C NMR Spectroscopy: Eight distinct signals are anticipated. The two sp-hybridized carbons of the alkyne would resonate around δ 80-90 ppm. The six aromatic carbons would appear between δ 120-140 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) showing characteristic shifts.
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Infrared (IR) Spectroscopy: Key diagnostic peaks would include:
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A sharp, strong absorption around 3300 cm⁻¹ for the ≡C-H stretch.
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A weak but sharp absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.
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Multiple absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.
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Absorptions in the fingerprint region below 1100 cm⁻¹ for the C-Br and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6). Predicted collision cross-section data for various adducts are available.[1]
Synthesis Strategy: A Hypothetical Protocol
A plausible synthesis of 1-bromo-4-chloro-2-ethynylbenzene can be envisioned via a Sonogashira coupling reaction, a cornerstone of C-C bond formation involving terminal alkynes.[3] The strategy relies on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling, where the reactivity order is I > Br > OTf > Cl.[3][4] A viable precursor would be 1,2-dibromo-4-chlorobenzene. The C-Br bond at position 2 is more sterically hindered and electronically distinct from the one at position 1, but selective mono-alkynylation is feasible. A more controlled approach would start with 2-bromo-5-chloroaniline.
Protocol: Synthesis via Corey-Fuchs Reaction
A reliable alternative is the transformation of a corresponding benzaldehyde.
Step 1: Synthesis of 2-Bromo-5-chlorobenzaldehyde. This starting material can be prepared from 2-bromo-5-chloroaniline via diazotization followed by a Gattermann or Vilsmeier-Haack reaction, or through direct bromination of 3-chlorobenzaldehyde.
Step 2: Corey-Fuchs Homologation to 1-Bromo-4-chloro-2-(2,2-dibromovinyl)benzene.
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In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C and add carbon tetrabromide (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide suspension.
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After stirring for 30 minutes at 0 °C, add a solution of 2-bromo-5-chlorobenzaldehyde (1.0 equivalent) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde.
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Quench the reaction by adding water. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the dibromo-olefin.
Step 3: Elimination to form 1-Bromo-4-chloro-2-ethynylbenzene.
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Dissolve the dibromo-olefin from the previous step (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.
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Cool the solution to -78 °C.
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Add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise via syringe. A color change is typically observed.
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Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
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Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
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Purify the crude product by column chromatography (silica gel, hexanes) to afford the final product, 1-bromo-4-chloro-2-ethynylbenzene.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the ability to selectively address its three reactive sites.
A. Hierarchical Cross-Coupling Reactions
The primary advantage of the bromo- and chloro-substituents is their differential reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond.[5] This allows for selective functionalization at the bromine-bearing carbon while leaving the chlorine atom available for a subsequent, more forcing reaction.
